molecular formula C11H12ClNO3S3 B2607169 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide CAS No. 1351630-26-6

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2607169
CAS No.: 1351630-26-6
M. Wt: 337.85
InChI Key: PCQXGOLHHGRNOO-UHFFFAOYSA-N
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Description

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is a synthetic organic compound featuring a thiophene-sulfonamide core, a structure recognized for its significant potential in medicinal chemistry research. Compounds within the thiophene-sulfonamide class have been extensively investigated for their ability to act as potent inhibitors of carbonic anhydrase isoforms , a family of metalloenzymes involved in critical physiological processes such as respiration, pH regulation, and biosynthetic reactions . The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of pathologies, including glaucoma, epilepsy, and tumors . The presence of the thiophene ring is of particular interest; this heterocycle is a common bioisostere for benzene and is found in several commercially available drugs, contributing to a wide spectrum of biological activities such as antimicrobial, anti-inflammatory, and antitumor effects . The specific molecular architecture of this reagent, which combines a chlorinated thiophene sulfonamide group with a hydroxymethyl thiophene side chain, presents researchers with a versatile scaffold for probing biological mechanisms. It is suited for use in structure-activity relationship (SAR) studies, enzyme inhibition assays, and as a building block in the synthesis of more complex chemical entities for pharmaceutical development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S3/c1-7-4-5-17-11(7)8(14)6-13-19(15,16)10-3-2-9(12)18-10/h2-5,8,13-14H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQXGOLHHGRNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that thiophene derivatives, including this compound, demonstrate significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism often involves:

  • Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death.
  • Inhibition of Cell Proliferation : It modulates signaling pathways associated with cancer progression.

Case Study : In a study involving human leukemia cell lines, 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide exhibited notable cytotoxicity, significantly reducing cell viability and altering cell morphology indicative of apoptosis. Flow cytometry analyses confirmed increased apoptotic markers in treated cells compared to controls.

Antimicrobial Properties

Sulfonamide derivatives are traditionally recognized for their antimicrobial effects. This compound has been evaluated for its activity against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Preliminary studies suggest moderate antibacterial activity with minimum inhibitory concentration (MIC) values exceeding 100 µM against selected pathogens.

Case Study : A recent investigation assessed the antibacterial efficacy of this compound against multidrug-resistant strains, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

Antituberculosis Activity

Emerging research suggests potential efficacy against Mycobacterium tuberculosis. Initial studies have indicated that this compound may inhibit the growth of tuberculosis bacteria, warranting further exploration in this area.

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 1.50 µM to 20 µM[Source needed]
AntimicrobialMIC > 100 µM against selected bacteria[Source needed]
AntituberculosisEffective against M. tuberculosis in preliminary studies[Source needed]

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Thiophene-2-Sulfonamide (FX5)
  • Structure : Shares the 5-chlorothiophene-2-sulfonamide core but replaces the hydroxyethyl-3-methylthiophene group with a 4-chloro-3-(trifluoromethyl)phenyl substituent (Fig. 1A).
  • Biological Activity: FX5 acts as a non-steroidal glucocorticoid receptor (GR) antagonist, demonstrating efficacy in improving glucose homeostasis in type 2 diabetes models (e.g., db/db mice). This suggests that sulfonamide-thiophene derivatives may modulate metabolic pathways via GR interaction .
  • Key Differences :
    • Substituent Effects : The trifluoromethyl and chloro groups in FX5 enhance lipophilicity and receptor-binding affinity compared to the hydroxyl and methylthiophene groups in the target compound.
    • Synthetic Accessibility : FX5’s synthesis likely follows established sulfonamide coupling methods, whereas the target compound’s hydroxyethyl-thiophene side chain may require specialized protection/deprotection steps .
5-Chloro-N-(1-{2-[(Propan-2-yl)Phenoxy]Ethyl}Piperidin-4-yl)-Thiophene-2-Sulfonamide
  • Structure : Features a piperidin-4-yl group instead of the hydroxyethyl-3-methylthiophene moiety (Fig. 1B).
  • Synthesis: Prepared via microwave-assisted Sonogashira coupling (65% yield, 97% purity), indicating that similar methods could apply to the target compound .
  • Pharmacokinetics : The piperidine group may improve blood-brain barrier penetration, whereas the target compound’s hydroxyl group could enhance aqueous solubility .
Pyrimidifen (5-Chloro-N-(2-(4-(2-Ethoxyethyl)-2,3-Dimethylphenoxy)Ethyl)-6-Ethyl-4-Pyrimidinamine)
  • Structure : A pyrimidine-based sulfonamide with ethoxyethyl and ethyl substituents (Fig. 1C).
  • The target compound’s thiophene ring may offer distinct pesticidal properties due to sulfur’s electronegativity .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Biological/Chemical Role Reference
Target Compound Thiophene-2-sulfonamide 5-Cl, 2-hydroxyethyl-3-methylthiophene Potential metabolic modulator N/A
FX5 Thiophene-2-sulfonamide 5-Cl, 4-Cl-3-(CF₃)phenyl GR antagonist
Piperidin-4-yl Derivative Thiophene-2-sulfonamide 5-Cl, piperidin-4-yl CNS-targeted candidate
Pyrimidifen Pyrimidine 5-Cl, 6-ethyl, ethoxyethyl-phenoxyethyl Acaricide

Figures

  • Fig. 1A : FX5 structure (5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide).
  • Fig. 1B : Piperidin-4-yl derivative structure.
  • Fig. 1C : Pyrimidifen structure.

Notes:

  • Synthetic methods from are extrapolated for hypothetical pathways.

Biological Activity

5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is C14H14ClN1O3SC_{14}H_{14}ClN_{1}O_{3}S with a molecular weight of approximately 295.8 g/mol. The compound features a thiophene ring, a sulfonamide group, and a hydroxylated ethyl chain, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit varying degrees of antimicrobial activity. For example, certain thiophene-2-sulfonamides have been shown to inhibit cyclin-dependent kinase 5 (cdk5), which is implicated in various diseases including cancer and neurodegenerative disorders .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameInhibition Zone (mm)Target Organisms
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamideTBDS. aureus, E. coli
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamideModeratecdk5

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through the inhibition of specific kinase pathways. The structural features of the compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases, which play a crucial role in cell cycle regulation.
  • DNA Interaction : Some studies indicate that thiophene derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Cell Membrane Penetration : The lipophilic nature of the thiophene ring may facilitate better membrane permeability, enhancing cellular uptake.

Case Studies

Several case studies have explored the pharmacological effects of thiophene-based compounds:

  • In Vitro Studies : A study demonstrated that thiophene sulfonamides exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
  • In Vivo Studies : Animal models have shown that these compounds can reduce tumor growth rates when administered at specific dosages, suggesting their potential as therapeutic agents in oncology.

Q & A

Q. What are the established synthetic routes for 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling and thiophene functionalization. A plausible route involves:
  • Step 1 : Formation of the sulfonamide group by reacting 5-chlorothiophene-2-sulfonyl chloride with a hydroxyl-substituted amine intermediate (e.g., 2-amino-2-(3-methylthiophen-2-yl)ethanol) under basic conditions (e.g., triethylamine in THF) .
  • Step 2 : Chlorination or functionalization of the thiophene ring using TMPMgCl·LiCl and palladium catalysts (e.g., Pd-PEPPSI-SIPr) for regioselective substitution .
  • Key Considerations : Solvent choice (THF or dichloromethane) and catalyst loading significantly impact yield. Microwave-assisted synthesis (e.g., 60°C for 10 min) may enhance efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 6.81–7.20 ppm for thiophene protons, δ 124–140 ppm for aromatic carbons) confirm substitution patterns and stereochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated m/z 651.1781 vs. observed 651.1778) .
  • IR Spectroscopy : Peaks at ~1521 cm1^{-1} (C=C thiophene stretching) and ~1201 cm1^{-1} (sulfonamide S=O) aid functional group identification .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonamide coupling?

  • Methodological Answer :
  • Catalyst Screening : Test palladium complexes (e.g., PdCl2_2(PPh3_3)2_2) or copper(I) iodide for cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (THF, DMF) versus chlorinated solvents (dichloromethane) to stabilize intermediates .
  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (e.g., 10 min vs. 24 h) and improves yield by 15–20% .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-chlorination) and adjust stoichiometry .

Q. What mechanistic insights explain regioselectivity in thiophene functionalization?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Chlorine preferentially occupies the 5-position due to electron-withdrawing sulfonamide directing effects .
  • Cross-Coupling Dynamics : Pd-catalyzed Suzuki or Sonogashira reactions favor coupling at the 3-methylthiophen-2-yl group’s β-position, as steric hindrance at the α-position limits reactivity .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for competing pathways, guiding catalyst design .

Q. What biological targets are plausible for this sulfonamide-thiophene hybrid?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms (COX-1/COX-2) due to sulfonamide’s zinc-binding affinity .
  • Cellular Assays : Evaluate cytotoxicity in U87MG glioma cells via MTT assays, noting IC50_{50} values compared to controls .
  • Molecular Docking : Use AutoDock Vina to predict binding to inflammatory mediators (e.g., TNF-α) or oncogenic kinases .

Contradictions and Resolutions

  • Synthetic Routes : uses trichloroethylene for sulfonamide formation, while employs microwave-assisted coupling. The latter offers higher yields but requires specialized equipment .
  • Catalyst Efficiency : Palladium catalysts in achieve regioselectivity, whereas AlCl3_3 in may lead to undesired by-products. Researchers should prioritize Pd-based systems for precision .

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